molecular formula C22H28N2O B2814563 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone CAS No. 329058-21-1

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone

Cat. No.: B2814563
CAS No.: 329058-21-1
M. Wt: 336.479
InChI Key: COMBSXCWDNHHOG-UHFFFAOYSA-N
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Description

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone is a complex organic compound with the molecular formula C22H28N2O. It features a combination of aromatic and aliphatic structures, including a piperazine ring, which is often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence neurotransmitter systems or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)phenyl 4-methylpiperazinyl ketone
  • 4-(Tert-butyl)phenyl 4-ethylpiperazinyl ketone
  • 4-(Tert-butyl)phenyl 4-phenylpiperazinyl ketone

Uniqueness

4-(Tert-butyl)phenyl 4-benzylpiperazinyl ketone is unique due to the presence of both the tert-butylphenyl and benzylpiperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-22(2,3)20-11-9-19(10-12-20)21(25)24-15-13-23(14-16-24)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMBSXCWDNHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320844
Record name (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329058-21-1
Record name (4-benzylpiperazin-1-yl)-(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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